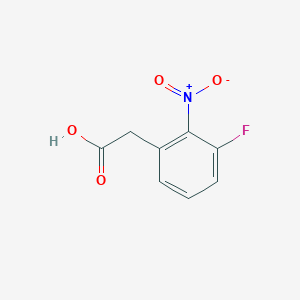

2-(3-Fluoro-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality 2-(3-Fluoro-2-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-2-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647602 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872141-25-8 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(3-Fluoro-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Fluoro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to support research and development efforts.

Introduction: Strategic Importance in Synthesis

2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS No. 872141-25-8) is a substituted phenylacetic acid derivative.[1] Its strategic importance lies in the unique arrangement of its functional groups: a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring. This specific substitution pattern offers a versatile scaffold for the synthesis of complex molecules, particularly heterocyclic compounds with potential biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the nitro group and carboxylic acid are amenable to a variety of chemical transformations.[2]

This guide will delve into the core chemical properties of this compound, providing a foundation for its effective utilization in synthetic workflows. We will explore its reactivity, spectroscopic signature, and safe handling protocols, underpinned by references to established chemical principles and analogous structures.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. The key identifiers and physical characteristics of 2-(3-Fluoro-2-nitrophenyl)acetic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 872141-25-8 | [1][3][4] |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Note: Experimental physical properties such as melting point and solubility for this specific isomer are not widely reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Spectroscopic Characterization: A Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The methylene protons will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which can vary with solvent and concentration.

-

¹³C NMR: The carbon NMR will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found in the downfield region (typically ~170-180 ppm). The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F stretching vibrations in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 199.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach for the synthesis of nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid.

A potential synthetic workflow is outlined below:

Caption: Reductive cyclization pathway of 2-(3-Fluoro-2-nitrophenyl)acetic acid.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 2-(3-Fluoro-2-nitrophenyl)acetic acid is not widely available, the safety precautions for structurally similar compounds, such as other nitrophenylacetic acids, should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

For isomers like 2-(3-Fluoro-4-nitrophenyl)acetic acid, the following GHS hazard statements are noted and should be considered as potential hazards for the title compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [5]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-(3-Fluoro-2-nitrophenyl)acetic acid make it a valuable building block in drug discovery. As previously mentioned, the incorporation of fluorine can improve the pharmacokinetic properties of a drug molecule. The phenylacetic acid core is found in many non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the ability to form heterocyclic structures through reductive cyclization opens up avenues for the synthesis of novel compounds with potential therapeutic applications, including but not limited to, anticancer and anti-inflammatory agents. [2][6]The versatility of this compound makes it a key intermediate for creating diverse chemical libraries for high-throughput screening.

Conclusion

2-(3-Fluoro-2-nitrophenyl)acetic acid is a chemical intermediate with significant potential for synthetic and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules, particularly fluorinated heterocyclic compounds. While detailed experimental data for this specific isomer is limited in the public domain, this guide has provided a comprehensive overview of its expected properties, potential synthetic routes, and key reactivity based on established chemical principles and data from analogous compounds. Researchers are encouraged to use this guide as a foundational resource and to perform their own characterization and safety assessments before use.

References

-

2a biotech. 2-(3-FLUORO-2-NITROPHENYL)ACETIC ACID. Available from: [Link]

-

MySkinRecipes. 2-(3-Fluoro-2-nitrophenyl)acetic acid. Available from: [Link]

-

PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 2-(3-fluoro-5-nitrophenyl)acetic acid. Available from: [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid. Available from: [Link]

-

PCOVERY. 2-(3-Fluoro-2-nitrophenyl)acetic acid. Available from: [Link]

-

PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

-

MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

-

ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

-

NIST. Acetic acid. National Institute of Standards and Technology. Available from: [Link]

-

MDPI. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Available from: [Link]

Sources

- 1. 872141-25-8 | 2-(3-Fluoro-2-nitrophenyl)acetic acid - Moldb [moldb.com]

- 2. 2-(3-Fluoro-2-nitrophenyl)acetic acid [myskinrecipes.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 872141-25-8|2-(3-Fluoro-2-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

2-(3-Fluoro-2-nitrophenyl)acetic acid CAS number 872141-25-8

An In-Depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS: 872141-25-8): Properties, Synthesis, and Applications

Introduction

2-(3-Fluoro-2-nitrophenyl)acetic acid, identified by the CAS number 872141-25-8, is a highly functionalized aromatic carboxylic acid of significant interest to the scientific research and drug development communities.[1][] As a substituted phenylacetic acid, it belongs to a class of compounds that are crucial structural motifs in a wide array of biologically active molecules.[3] Its unique architecture, featuring a fluorine atom and an ortho-positioned nitro group on the phenyl ring, provides a versatile scaffold for chemical modification.

The fluorine substituent is a well-established bioisostere for hydrogen, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] Simultaneously, the ortho-nitro group is a powerful synthetic handle; it is strongly electron-withdrawing, influencing the molecule's overall reactivity, and can be readily reduced to an amine, opening pathways to a multitude of heterocyclic systems and further derivatization.[4][5][6] This guide, intended for researchers and development scientists, offers a comprehensive overview of the compound's properties, plausible synthetic routes, key reactions, and applications, grounded in established chemical principles.

Section 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of 2-(3-Fluoro-2-nitrophenyl)acetic acid dictate its behavior in chemical and biological systems. Commercially, it is typically available as a research-grade chemical with a purity of 98% or higher.[1]

| Property | Value | Source(s) |

| CAS Number | 872141-25-8 | [1][] |

| Molecular Formula | C₈H₆FNO₄ | [1][4][7] |

| Molecular Weight | 199.14 g/mol | [1][4][7] |

| Appearance | Yellow to beige crystalline powder (inferred) | [5][8][9] |

| Storage | Room temperature, in a dry, well-ventilated place | [4][10] |

Spectroscopic Characterization (Expected)

While specific spectral data for this exact isomer is not widely published, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants influenced by the fluorine and nitro substituents. The methylene (-CH₂) protons adjacent to the carboxylic acid and the aromatic ring would likely appear as a singlet around 3.5-4.5 ppm. The acidic proton of the carboxyl group would be a broad singlet at a significantly downfield shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with the carbons directly attached to the fluorine and nitro groups showing characteristic shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch will be prominent around 1700 cm⁻¹. Strong asymmetric and symmetric N-O stretching bands for the nitro group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretch will also be present, typically in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 199. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.[11]

Section 2: The Chemistry of 2-(3-Fluoro-2-nitrophenyl)acetic acid: Reactivity and Mechanistic Considerations

The reactivity of this molecule is dominated by the interplay of its three functional groups: the carboxylic acid, the aromatic ring, and the nitro group. The substitution pattern is key to its chemical behavior.

The nitro group at the ortho position is strongly electron-withdrawing through both inductive and resonance effects, pulling electron density out of the aromatic ring.[12] This deactivates the ring toward further electrophilic aromatic substitution (EAS).[12][13] Any potential EAS reaction would be directed to the positions meta to the nitro group (positions 4 and 6). The fluorine atom is inductively withdrawing but can donate electron density via resonance; however, the effect of the ortho-nitro group is overwhelmingly dominant. This electronic landscape makes the molecule a valuable, regioselectively defined building block.

Caption: Electronic influences governing the molecule's reactivity.

Key Transformations

-

Reduction of the Nitro Group: This is arguably the most powerful transformation. The ortho-nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, iron in acetic acid). The resulting 2-amino-3-fluorophenylacetic acid is a precursor to a wide range of fused heterocyclic systems, such as lactams, through intramolecular cyclization.[5]

-

Carboxylic Acid Derivatization: The carboxyl group undergoes standard transformations. It can be converted to esters via Fischer esterification, to acid chlorides using thionyl chloride (SOCl₂), or to amides via coupling reactions with amines using reagents like DCC or EDC.[4] These reactions allow for the molecule to be linked to other fragments in a larger synthetic scheme.

Section 3: Synthetic Strategies

A highly plausible approach is the nitration of a commercially available precursor, 3-fluorophenylacetic acid. This strategy is directly analogous to the reported synthesis of the related 5-fluoro-2-nitrophenylacetic acid isomer.[14]

Proposed Synthesis: Nitration of 3-Fluorophenylacetic Acid

This method leverages common starting materials but requires careful control and purification, as the directing effects of the substituents can lead to a mixture of isomers. The fluorine atom is an ortho-, para-director, while the acetic acid moiety is a weak meta-director. Nitration will likely occur at the positions most activated and sterically accessible, primarily ortho and para to the fluorine, leading to 2-nitro, 4-nitro, and 6-nitro isomers. The desired 2-nitro product must be isolated from this mixture.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Illustrative)

Causality: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction. The reaction is performed at low temperature to control the rate of this highly exothermic reaction and minimize side-product formation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 volumes) to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 3-fluorophenylacetic acid (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10°C. Stir until fully dissolved.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes). Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[14]

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate, containing a mixture of nitrated isomers, should form.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product in vacuo. The desired 2-(3-fluoro-2-nitrophenyl)acetic acid must then be isolated from other isomers (e.g., 5-fluoro-2-nitro and 3-fluoro-4-nitro) via fractional crystallization or column chromatography.

Section 4: Applications in Research and Drug Development

2-(3-Fluoro-2-nitrophenyl)acetic acid is primarily utilized as a sophisticated building block in medicinal chemistry.[4] Its value lies in its potential to be elaborated into more complex molecular architectures for drug discovery programs.

-

Pharmaceutical Intermediates: The compound serves as a key intermediate for Active Pharmaceutical Ingredients (APIs).[4] The fluorinated aromatic core can impart desirable pharmacokinetic properties.

-

Scaffold for Heterocycle Synthesis: As previously mentioned, reduction of the nitro group to an amine provides an entry point to valuable heterocyclic scaffolds. The resulting ortho-amino acid derivative is primed for intramolecular condensation to form a lactam, a core structure in many therapeutic agents.[5]

-

Fragment-Based Drug Design: In fragment-based screening, molecules like this can serve as starting points for developing potent inhibitors. The carboxylic acid provides a strong anchoring point for binding to protein targets, while the substituted phenyl ring can be modified to explore the surrounding pocket.

-

Probes for Chemical Biology: Derivatization of the carboxylic acid allows for the attachment of reporter tags (e.g., fluorophores, biotin), enabling the creation of chemical probes to study biological pathways or validate drug targets.

Section 5: Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for CAS 872141-25-8 is not universally available, data from closely related isomers and parent compounds provide a reliable guide for safe handling.[8][11] It should be handled in accordance with good industrial hygiene and safety practices.

Recommended Precautions: [10][15][16]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][10]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [11] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [8][11] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [8][11] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [11] |

Note: This table is based on data for isomeric compounds and should be treated as a precautionary guide.

Conclusion

2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS 872141-25-8) is more than a simple chemical reagent; it is a strategically designed building block for advanced chemical synthesis. The combination of a carboxylic acid handle, a metabolically robust fluorine atom, and a versatile ortho-nitro group makes it a valuable asset in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and synthetic origins allows researchers to fully leverage its potential in the creation of novel and complex molecules with tailored functions.

References

- BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED8w-3fCwjlH9rqFo8gWfOIYDLTNLyX2dDcguNakLl1gZxizJd0egx4I15Vspj_ffgEg-RFV8Ms9qZv4RDSwfBQTgVDc8zTCsWPJxgXp4QatJlpvIUY8NpAyStpT4bmnvJQ738NilLP5N-oHCFvxuRnfghimM7a1BnXW2xBB4RY9yle8J8lz6pIBRGCNakgM7JF1smNh7o3EaguT0j69MzWOtkPCfsjqCVjDBY]

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQlkISmtsyodV9sA0z_ABwI8S-vndbEUkSaXd2zGm5g-gHI6uRCmF_V2Ze-kX9FBo3Nikx1DuShbEmwEATjlcm8vunZa0Xq4ou2G3BFFhBjhJkZdsnrkXyIRcMiixL8TaUG0PJYP9uv_7KKC9ySXejAIZ2huk0MDH2vGgeKHLyZSeampovU_ZEEh10fb8918-f6dfIZxMCgFtPIzrlSXJqA==]

- Wikipedia. (2-Nitrophenyl)acetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzn4lpOAh_e_nc9hxPnabVuZKzAsl7sj_DJYboipf1386j-jApGhbsFTtHFEZ_I0Rm0gpJd22sU7KQZ4nBadFg4OM2ZF7FTpD7SWn9Hha-mjIV1hJYQlL0pdwHr1hVEupkBo9duIDh7sVRriJ3omND2Zyl]

- PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaxPssMwso-baOYFX_wzMumLiV6KuAgYD7e9hhho64ZuUFv_6fEJHjjJF5hjZDlvIfgpTqInB2qzZ3iB724zBNSIqk3E5z69lX1M4NTRUolx0Gv7Dqn7A6OPyGxfDjYXoKuMK7HJueFE935yeF2X5mFTfSZO6N_V52FzJ8Pwp4euElhTd3SZXvTRY=]

- Moldb. 872141-25-8 | 2-(3-Fluoro-2-nitrophenyl)acetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFkQ3VDbnwACPcbDHPkU9m0ZON1zgLoAk2wg6yO4ZYXhCbkdatuhAkyh154zXL2hmJZI6H_vCQKRunOVrBjTjzd1_Ig2eb12Zqd_ki9YECNlPXtXDMDTk81RMhhJnXWgVIqQgt]

- Liu Shaohua. Method for preparing substituted phenylacetic acid (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDU-yI9_XwtItMFYWH4U7xtyuqQPcZWOydUqZvp01PVzcxbsxtpUSJQ159OAdoHGand0nWZoqQmcUMHi13vJ6JkJM9MxNkPBgE3QxbFg14mKl6q6BZ1QeNRovzjyZUtXnjSoPnCxN8ChmQTG_-dfumkL1E4UPHF50Dd3_A7M6Q37m3LYaOUH0aB6lmkqT5rxGFMOag]

- Eureka | Patsnap. Preparation method of substituted phenylacetic acid derivative. [URL: https://vertexaisearch.cloud.google.

- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGZfb9G4qGCi7pqclpHqHO7kUkouYhHrNEQdc7GuL7IPcwwFedBQLFMmzQL6_Pq16d5_IGB5GccQsrafbSr07qVEeM2YFpTwgsEfe_q1v0-JBJVx9F3R9puwW4osvQKtHfYyCc98n8G7Eb]

- Chem-Impex. 2-Nitrophenylacetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKXvBYFLZo6dM4IQnAjM-l34BS3EGDsrvWnerdC7Nm139X8hjdYXhnCjoGGVJiCOhWXmfGuYgRJ0Xfz16rqKmZHS88KNZQIWroFPjiCvERweW13PmF6s7buNzyFpEQZZIHDRc=]

- Bide Pharmatech. CAS:872141-25-8, 2-(3-氟-2-硝基苯基)乙酸. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNXQV1ORvBwIfN3htQ9hE6S62hgMLqgQZKT6tuLHw9ro6e_CRce6NhgnNDM8upcRKXC5FuQWfPayONb3ODHsNvSqolq551iEs6J89X2WoDLGeegg9Z2xEgT69u9ex6vaERSFxZlocXDTyk]

- MySkinRecipes. 2-(3-Fluoro-2-nitrophenyl)acetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOYHFwHIvHMTICCD6LMUFLqZo9bmDWzZ82BRCwvlP657UAYT97M-pTx-MxhlDc8_f3cg8AeQTFjGPKm1rU52vGyVyDroGLQUL7KLeQPPJGghXnvzo3WPt2JyrBDnoVdPjzu1fPcYpL6rGqM0ixENTLLYk_gaBp8-VPW7PzmLwT_7_H3PC18DYcA-G6Cxe7M5qoLdvT5heGzMgThKg7ywT2eRRYNkqbRmsEd1w=]

- Building Block Chemical. CAS 872141-25-8 2-(3-Fluoro-2-nitrophenyl)acetic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKtOLZBcoJ7s0E9Gg__UpSPhXvCQjqIiujZNuvFNfKvP8xqzLl8X_nIG74Pg26nx4AL3fnwXPt6T3E2K5tIAkxr0Wym84XqobaUvXqoqNNABFiWuFUVULVaQejUWvbr01vhmsGWcZjwLL2J_6IBJPf7wdhpribPFs1bBlZy0sx6nsrVxV1IGUms8ecppvhkgiqEhq3buaQWb193QyhyhpR1rHk7g==]

- MySkinRecipes. 2,2-difluoro-2-(3-nitrophenyl)acetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuRy9F-RXNO5-WSCcP3kql6WcyfdeOPxwSk8VY_-UYmsI2aBiFnMrh-ej9s8p26qOtSKaRA-siGq00eVPrKK3OCvcd9vMDI9cQGCLYNILLU-GgVLeg1UmijLVEEvJ9ClO7pk5hEchqE4voZRSNnUinROTERjfCEXuaqGz6yWhmMY_WSjCk7c5IUyQsl-2s2KI32NWPUwXA9_nQ_viZFyoiMlwvOqOjOPmxvyxgJPO4Cnco4yN_O4BS_vMgP_rtAV8DI73jhKlDmdnzNzJlgGKmkQ==]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFny1cbUyzeLKR09d0oe8HhJKCW4c8IddF9gCnrF3A2rQsGZ8TC9wMeM7KAZf-3FikZ6wFzLDmoGWj_tMXhknh6VXo5_5q6g-vJ8UeVSA4DSWN09W63QliTdVg6_D6BzlW_4elW2parZuchm1vzEsoMnjppl8IoXbnjSrFvMeRlNdqBuxsZf58dvEi8BFNpfoDBjZTMrun5xOLYcTfm-9k0Shk3q9gjafHKnofoYSPViYYEK5pANojbZH53S7-R9Ln12o8B385zoBoAiEue]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkFqnsSXHR1m22oT2u2L9jCSPtP-Yuk8dC1Qf1ByyGSn54S1rUT2ZX27tAtUFcYfVbCe5wnW0rqz4iCspphjN1DN0y1_oJxyLrdifnrkCDeh9NrLzA3TSzW0zmTt52PxjYQddO14QaZ9GDQIcGI0IeQKI-_xnWuLUx-yKC4AMNX5rYtF8L4KSna-xzljdiPrzJX5yux-ab5qbyAqqkOJIh5RDQJEjodPdk_A3xlKcljVC8H07yZmqbEdw0jZu0]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpHlTNDJ-VgGL4C8ZYZxb6ue9WZhG22hWcOeVDHnSkWYp-jv3_qXIbEmyEM8E9mLWKbB9O0Yj_gxM4t75h-QwmGfnUwNzIVzuSzSH3FLOP0yhENA1jauVMXCZgYCTM5kEYjqZnkO0cKH70sisrLn3VAfTI9yQE2euW_Tcj3ssUQ2qJnouBK7akwOdIQxyQNg60KQuy6h8OjLt3eJ0NjdJCAY644jtgJeBrHDvyUd0rG8PTuj3JWhH-pW7DRN7x4xod-WyBfPA3FshE]

- Achmem. 2-(4-Fluoro-3-nitrophenyl)acetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4pqMnXxJ2HUZZZh6DyXu32cBfsu1s-s6ObLePbYSS7PgJOay5nS3FPrtqsWWf6mDDnLQ2AJ0VilWDzWhi4jr5aJAM1JtRs4Cial0ZdHBTCEtz59Jn5-nj6NFsQW93FfFueqJdzYUTXw==]

- PubChem. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ussO4wOAmAnqKj5oWld_I16pteYOhF4QMikqgCwFh4yVYJR0zJXb-yWBCFyAid0pWF9gQ-O18Iuxz4Dx-J9AWnI_k6iEo2Cze6w5aNCVxIcq0D3czBmdd-GN8IYMywcD8RxU2nMJWlon0_9h-13bk2MlxpgTQedmgaoi0o4=]

- ChemicalBook. 5-Fluoro-2-nitrophenylacetic acid synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHonZ7Ofc4CBrcfhpVIWgzsskqD_EmUuWePILtYTjdCuIb3kXG-Bej0n-msoF-lz6xp9uAJ6x4bSGI8sqBbCGFZ-jfVcbkI7h7SenjINZcX3ZY-ePxWobxylH64cinJ7qmgdY8xMDL1H4vXbiCvEdSNxxkC5aD5OWYT5U3p5yIbpK9e3GScZ-s=]

- Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnLjJyn5NF0i_AR2gPO1ppIXsM3OX2ToWdrDrccoiLjSdwyPBjy8D6k__u6QQA_MEm71DZ29vYzUUxKbPs_6EzsitPYU4EjEILGGrJLxzjTrdf0wlrM9YNnhvq0wlBpX5Gbqo2Q9F08EaJVvXaxBpszEI8mit_fobBxujj98P5WOVJq2ir42CaSmm9SPnkzuAhWnoACWfvK0QgKvH6Za_stzcsVGUYnWZH1PslB2-6u-TFhyQjpcvnHhqFwowZgsHXmDNxWNrXAr-mI_LcOCnSjBA1iJL0a65beej2N0IPZeyIQfAXMN_j1ZL0umZuTlg9IN9Ythse_zKi-tRUSl2q9gHPpq6egaScS7kWiYDQEpGbj0hvVccyZkH84IhWtqUirnM4g==]

- PubChemLite. 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZEAnme6TXqzS7PI-tohb5ROJ4PiZ0nEB0wdAsO1f58zd7hYOq8dC_AvQJn1NwfZgyclDcR5hNW-U-90j5p5Mv_ZjJsrmIia9z4keu3jbusVpzfbtLla2aOtgw369jp3WfF16-9KAMKjhCWvkkNg==]

- ChemicalBook. 2-(3-Fluoro-5-nitrophenyl)acetic acid(1211529-88-2) 1 H NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgFciQtX84gzTZOuQv6K4fvBSKwcK0_8zmaldS3yLPcRot8AHEl_ywAzrmfQiKn79f_9E7b1gDtZ8EV_JCwyswbCbIzVi4EgW8LbSTdRCAsEXLnkktWA-THpN5JlLrFHX4sZpU0ccJ3Uq8a8JnrZcSJFDtB5VaSKA=]

- ChemicalBook. 2-(2,3-Difluoro-6-nitrophenyl)acetic acid synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlm2GEOucphBaZQ-VVqFzaxa_Seukg8QNn31jTAarv2XW8Pwzc9fUQMgzSZ3sJfu5YiA4EAyLqvGQfVn7bAcb28iRNAANPU7js2VdgF_MVf9vp8B5zKcxcjQ9zQbyiWoUtkRPBuNBgwbmD90hGtYLnLt2xy-5ECLK4oE4W6SNUK9YNkHJec280wTfMul9q]

- ChemScene. 361336-78-9 | 2-(2,6-difluoro-3-nitrophenyl)acetic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF2TqV0RqWEDhM06ETB8yutB-hm-4IGcdbjU5OqmLzTmMkSGz4MXMLSr-7GITYhCb1HJrNCx3mYnZYZ65LgjxK3-uyA8xvc2tQFP1J_IyY6h1JhZi_fuEXiWVLvevgANkP7oiw8ZYmYDIuhiz8]

- CymitQuimica. 2-(2-Fluoro-3-nitrophenyl)acetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNS1rkcrFINSV1TrYaLO3HTzG0nwOWALaobO-L_p3_yAnb8PRaXpGOwPqF2uuy6roOP1dWG9gbYwX2Z_KmLZYLU0QkwkRNNJuFk12QHaPBk9h4ddKHnz2Hy5O9WDyfGhG9qJP7f3CLuSF5EawofbFHPO1FFsQU0F0BQBTfp4f7WECsee11vdZXA0pYK0s=]

- PMC - NIH. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZK1B2peQW6zt5-bw8mVxMGTHbhcGhpLMfTvDx8QfLpINEZ7BKSrUNT4c0ZO8gw74iMIlpvc6oNOoBGwpIEE5mKLpgyQIYW8_2oMY9_IskjtBBLTzgpIUVBK_Qynfl8GxFTnavP1pwj7mVZM=]

- MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1b9ADQH6g3dsdXRCa-6ZRDmZG3ckCFZGHprh1HMpHR3IqPc1eajHMoOKAxG7oSNFVPt5GV3sKmpuerIlvrIsRf7PsKpDItpzffYUFVjXRH0hL2RLrUkbXh3IK4lMkRGO3m3c=]

- Quora. Why are ortho para nitrophenols largely acidic than phenol? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HMeHNSoF2bb7Rgn5GvOmxBkXGzaM93y4NySwlBFe1U3g_Uw17VAA4DJd7dylEK53hipoBXdnypdAn3RNnmBxNR4HkkA2ds3k4sh-2G-9WIZgY86aUx6vL83rawh14Z_UOekzIZpyR-0bmp82bv70_dhpdsz9UaWdP4ruB6z81zRjMXoVndBDU_kl]

- AChemBlock. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWxKFhO1BFP5CrpIng8FZfNV7YlqvgRRGyiVKZbu886KIgBu6w9mD-5oPrLYzqsOpaX70jDjrz5r5UtWG8HslMPWpsTbJo5uVfEqvYUns0IhegSs4PdLmqFl4vIoZgh6UzOi5_wNJvhJXnD-iduwb4FHw0Z4PCsyvR4qChoVfb]

- ChemicalBook. 2-Nitrophenylacetic acid | 3740-52-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNBSq5iDPE7Alp2Apkjdm1p36sAUhh4G9mynYA1SN4-J-LaLAVDWDPCutt4aGPcEJwEhOFQdD2sxBv6-OmPkTXCjw1C6VcBqvVmcxALVcy_aZErMQWnUT7Gt0enP07VNY-ttgdAyn4jBReHkRGV8OEkuLZGaflWWQxY1TRDJV8SA==]

- Sigma-Aldrich. 2-(4-Fluoro-3-nitrophenyl)acetic acid | 192508-36-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH88Stlq_Oo1u6EB3pwuYzu-vc84WHNU7s9RDl8whR-vGVc7_nfvRTzm1la7Ms7VOkvFD6AfniRqMcnCbecK3qQGBiIK2oXCHOBc02G81NqrZbvr0--wJqw23uYz5NOt1QIo99MGnyyrt36XM7_akhGpD1Krsy09e7i3w5IocIs37AOoKz2r8If_8-BlxHbU_2-PFsC6WTP0W78ig==]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEJkoi2nfhDfzCGHPxxipYL_AF3OsSTRBy0XYshygQlsnHu9SaAPBJG0pTZkanjf7C-UK6X4Mu3eTLBs4mMvQNExXetp9Qv3bm4YLqXkov6TVoxuUwxWpfo2p2fGVUuaMnDCRiuBVAsCoqe_w=]

- Sigma-Aldrich. 2-Nitrophenylacetic acid 98 3740-52-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy4C64LsFnz1i39WhMf8SK6JKdZObEzJ8L8yAtGrcIMfsT5cMA63_NOFq8iER_eI6KYJ9uYRTkHqR2reDj8bB98dJEZwdWzx4LN8jH57qJlm2RtVm0c0RElVlyKlcLP-6o5qorslbc6PD8D8pHHfPxDz_Vug==]

- NIST WebBook. Acetic acid, 4-nitrophenyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSACxeqoKe7meopBkgwOiDRSG6AekM1tkmCCUAW7ETOu0PgzyQnZ0KplNcgGmuwNkl1Z8HdWQKzPrMVsaRLLbnXPeyXu7PgbVQdGwwTmsyrITeFK2VTa6g9fKTgji-EeYyg3wPg2uo9tk9vzEGvnibN1ImtWG6aqc3N9cCIYw-M8jSmQ==]

- ChemUniverse. Request A Quote. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmk35Yn3BEW76-AG1-7tTFfowA9Y5XoNKQ8QV983iPnK7RqQbiiB1R03_p7zeh9qoLW8NPF8QHr7P29RyL832ADmzgnJU3gDuFZR-0AbonQDuMuG2NK-BAyiD5h1bpzf1WZN5jqk2vNEjq5Z5LHOFhGbDuKH--4yc3e7dTHwj0]

- YouTube. Directing Effect of the Nitro Group in EAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCwAOG25SS8Nl-baQPVcXqVbWmayDI1Qn7ZMcznp2Fnspy03mbgZfYMGLT7fuoG0h6ZC0LZrL-S0R6nnH4oU-05tujDYkwEDGmHrMjeDRP6bB0vMscajYA7CeX1-yu04l7I84pqc=]

- Quora. Why is the Nitro Group not present at ortho and para position in dinitrobenzene? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6u9s__uCQMAKRBTKC2jEcsrq9a81xnLZ-eZ7tKIjKkKtAr1BRazwSf93vIZtla3j3wgeTPl7L0zdpW-q4GzXF0jMzgywn5iwzrsh7J6pE9eMFO7Yx5n9t6k72Amr-kmXCcBy1oPkCjaYf3W2eOdceM7_Zuw5oYOxjOiD6jbIkwO_rBLPCc9kUedhyd_QgzXcqZ-4CiCOM8nhyLH7N7Qst]

Sources

- 1. 872141-25-8 | 2-(3-Fluoro-2-nitrophenyl)acetic acid - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(3-Fluoro-2-nitrophenyl)acetic acid [myskinrecipes.com]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS:872141-25-8, 2-(3-氟-2-硝基苯基)乙酸-毕得医药 [bidepharm.com]

- 8. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Nitrophenylacetic acid | 3740-52-1 [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Fluoro-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and synthetic organic chemistry. While this specific isomer is not as extensively documented as some of its counterparts, this document synthesizes available information, draws logical inferences from related compounds, and presents a robust framework for its scientific consideration.

Introduction: The Significance of Fluorinated Nitrophenylacetic Acids

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The introduction of a nitro group and a fluorine atom onto the phenyl ring, as seen in 2-(3-Fluoro-2-nitrophenyl)acetic acid, significantly alters the molecule's electronic properties, reactivity, and potential biological interactions. The nitro group, being a strong electron-withdrawing group, can enhance the acidity of the carboxylic acid proton and influence the reactivity of the aromatic ring. Fluorine, with its high electronegativity and small size, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Derivatives of nitrophenylacetic acids are recognized as important precursors for the synthesis of various heterocyclic compounds, which are foundational structures in many therapeutic agents, including enzyme inhibitors and anticancer agents.[1]

Molecular Structure and Physicochemical Properties

The core of 2-(3-Fluoro-2-nitrophenyl)acetic acid is a phenylacetic acid backbone, substituted at the 2-position of the phenyl ring with a nitro group and at the 3-position with a fluorine atom.

Molecular Structure Diagram:

Structure of 2-(3-Fluoro-2-nitrophenyl)acetic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 872141-25-8 | Internal Search |

| Molecular Formula | C₈H₆FNO₄ | Internal Search |

| Molecular Weight | 199.14 g/mol | PubChem[2] |

| Appearance | Expected to be a solid, likely pale yellow, based on related isomers. | Inferred from related compounds[1] |

| Purity | Typically available at ≥95% | CymitQuimica[3] |

Spectroscopic Characterization (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The proton ortho to the nitro group is expected to be the most downfield.

-

Methylene Protons (-CH₂-) (δ ~3.8-4.2 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH) (δ >10 ppm): A broad singlet, which is often exchangeable with D₂O.

For comparison, the aromatic protons of the related compound 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives appear in the range of 7.06-8.19 ppm.[4]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): Expected in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the fluorine will show a characteristic large C-F coupling constant.

-

Methylene Carbon (-CH₂-): A signal expected around δ 35-45 ppm.

In related acetamide derivatives, the aromatic carbons are observed between 104-166 ppm.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals in their characteristic regions.

For the related 2-nitro-4-substituted phenylacetic acids, a characteristic C=O stretch is observed around 1700 cm⁻¹.[5]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 199.0281, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Synthesis and Reactivity

A plausible and efficient synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid can be conceptualized through the nitration of a suitable precursor, a strategy that has been successfully employed for similar isomers.

Proposed Synthetic Pathway

A logical approach involves the direct nitration of 3-fluorophenylacetic acid. This method has been documented for the synthesis of the related 5-fluoro-2-nitrophenylacetic acid.[6]

Reaction Scheme:

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Fluoro-3-nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2-(3-Fluoro-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS 872141-25-8) is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho and meta to the acetic acid moiety, imparts distinct electronic and steric properties that make it a valuable building block for novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and expert insights into the rationale behind these analytical techniques.

Introduction: The Significance of 2-(3-Fluoro-2-nitrophenyl)acetic Acid in Synthetic Chemistry

Substituted phenylacetic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The introduction of a fluorine atom and a nitro group onto the phenyl ring of acetic acid, as in the case of 2-(3-Fluoro-2-nitrophenyl)acetic acid, dramatically influences the molecule's reactivity, lipophilicity, and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve metabolic resistance, while the nitro group serves as a versatile synthetic handle for further chemical modifications, such as reduction to an amine. Understanding the fundamental physical properties of this molecule is paramount for its effective utilization in synthetic workflows, formulation development, and computational modeling.

Molecular Structure and Key Identifiers

A thorough understanding of a molecule begins with its fundamental identity. The structural arrangement and key identifiers for 2-(3-Fluoro-2-nitrophenyl)acetic acid are summarized below.

Table 1: Core Identification Properties

| Property | Value | Source |

| Chemical Name | 2-(3-Fluoro-2-nitrophenyl)acetic acid | N/A |

| CAS Number | 872141-25-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆FNO₄ | [1][3] |

| Molecular Weight | 199.14 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N(=O)[O])CC(=O)O | N/A |

| InChI Key | Not Available | N/A |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; F9 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N10 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O11 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O12 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O13 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O14 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Define positions C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.74,1!"]; C8 [pos="2.61,0.5!"]; F9 [pos="-1.74,1!"]; N10 [pos="-1.74,-1!"]; O11 [pos="-2.61,-0.5!"]; O12 [pos="-1.74,-1.8!"]; O13 [pos="2.61,-0.3!"]; O14 [pos="3.48,1!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C2 -- F9; C3 -- N10; N10 -- O11 [style=double]; N10 -- O12; C8 -- O13 [style=double]; C8 -- O14;

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Place a small amount of 2-(3-Fluoro-2-nitrophenyl)acetic acid on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. [5] * Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 1-2 mm. [6]

-

-

Measurement using a Digital Melting Point Apparatus:

-

Insert the capillary tube into the sample holder of the apparatus. [7] * Set a rapid heating rate (e.g., 10°C/minute) to obtain an approximate melting point. [7] * Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to be slow (1-2°C/minute) as the temperature approaches the approximate melting point. [7] * Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire sample has melted (T_final). [8]

-

-

Data Reporting:

-

The melting point should be reported as a range from T_initial to T_final.

-

For a pure sample, this range should be narrow.

-

Solubility Determination

Rationale: Understanding the solubility profile of a compound is crucial for reaction setup, purification, formulation, and biological assays. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile.

Detailed Protocol:

-

Solvent Selection: Prepare a set of test tubes with the following solvents:

-

Qualitative Assessment:

-

Add approximately 10 mg of 2-(3-Fluoro-2-nitrophenyl)acetic acid to each test tube.

-

Add 1 mL of the respective solvent to each tube. [11] * Vortex or shake each tube vigorously for 30 seconds. [11] * Visually inspect for dissolution. Classify as:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid remains largely unchanged. [12] Expected Causality:

-

-

-

Aqueous Base (NaHCO₃, NaOH): The carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more water-soluble. Solubility in NaHCO₃ indicates a relatively strong acid. [10]* Polar Organic Solvents (Methanol, Ethyl Acetate): The compound is expected to be soluble due to favorable dipole-dipole interactions.

-

Water: Limited solubility is expected due to the hydrophobic phenyl ring, despite the presence of polar functional groups.

-

Non-polar Solvents (Hexanes): Insoluble, as the polar functional groups are not well-solvated.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak will disappear upon the addition of D₂O. [13][14]* ~7.2-8.0 ppm (multiplet, 3H): Aromatic protons. The specific splitting pattern will be complex due to the substitution pattern.

-

~3.8 ppm (singlet, 2H): Methylene protons (-CH₂-).

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~170-180 ppm: Carboxylic acid carbon (-COOH). [15]* ~115-150 ppm: Aromatic carbons.

-

~35-45 ppm: Methylene carbon (-CH₂-).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-(3-Fluoro-2-nitrophenyl)acetic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [15]2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic IR Absorptions:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches. [16]* ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid (dimeric form). [16]* ~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.

-

~1200-1300 cm⁻¹: C-O stretch.

-

~1000-1100 cm⁻¹: C-F stretch.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Conclusion

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-(3-Fluoro-2-nitrophenyl)acetic acid [ 872141-25-8 ]. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF. Retrieved from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown Source. (n.d.). pubdoc_11_21927_904.docx. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Example 9. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 872141-25-8 | 2-(3-Fluoro-2-nitrophenyl)acetic acid - Moldb [moldb.com]

- 2. 872141-25-8 2-(3-Fluoro-2-nitrophenyl)acetic acid [chemsigma.com]

- 3. 2-(3-fluoro-2-nitrophenyl)acetic acid - CAS:872141-25-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-2-nitrophenyl)acetic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 2-(3-Fluoro-2-nitrophenyl)acetic acid. Given the absence of extensive public solubility data for this specific compound, this document emphasizes robust experimental design and theoretical considerations to empower researchers to generate reliable and reproducible solubility profiles. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic potential. For an active pharmaceutical ingredient (API) like 2-(3-Fluoro-2-nitrophenyl)acetic acid, a thorough understanding of its solubility in various solvent systems is a prerequisite for successful formulation development, preclinical studies, and ultimately, clinical efficacy. Low aqueous solubility, for instance, is a primary contributor to poor oral bioavailability, a challenge that plagues a significant portion of new chemical entities.[1] This guide will provide the necessary protocols to characterize this crucial parameter.

Physicochemical Characterization of 2-(3-Fluoro-2-nitrophenyl)acetic Acid

Before embarking on experimental solubility determination, a review of the compound's known and predicted physicochemical properties is essential. These properties inform the selection of appropriate analytical methods, solvent systems, and pH conditions.

Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives

| Property | 2-(3-Fluoro-2-nitrophenyl)acetic acid | 2-(3-Fluoro-4-nitrophenyl)acetic acid | (2-Nitrophenyl)acetic acid |

| Molecular Formula | C₈H₆FNO₄ | C₈H₆FNO₄[2][3] | C₈H₇NO₄[4] |

| Molecular Weight | 199.14 g/mol | 199.14 g/mol [2][3] | 181.15 g/mol [4] |

| CAS Number | 872141-25-8[5] | 163395-24-2[2][3] | 3740-52-1[4] |

| Predicted pKa | ~3.6 (Estimated based on similar structures) | Not available | ~4.0 (for the carboxylic acid) |

| Predicted XLogP3 | Not available | 1.3[2] | 1.3[6] |

| Appearance | Not specified | Off-white to light brown solid[7] | Yellow to Pale Brown Crystalline Powder[4] |

| Melting Point | Not available | 149-150 °C[6] | 141 °C[4] |

The presence of a carboxylic acid moiety suggests that the solubility of 2-(3-Fluoro-2-nitrophenyl)acetic acid will be highly dependent on pH.[8] The compound is expected to be more soluble in its ionized (deprotonated) form at pH values above its pKa.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[9] The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Proposed Experimental Workflow

The following workflow is designed to provide a comprehensive understanding of the compound's solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

Materials and Equipment:

-

2-(3-Fluoro-2-nitrophenyl)acetic acid (solid, >95% purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, common organic solvents like ethanol, methanol, acetonitrile, DMSO)

-

Calibrated analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of 2-(3-Fluoro-2-nitrophenyl)acetic acid in a suitable organic solvent (e.g., acetonitrile) for creating a calibration curve for the HPLC analysis.

-

Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant. For aqueous samples, immediately filter it using a syringe filter to remove any remaining solid particles. Adsorption to the filter should be checked.

-

Dilution and Quantification: Dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the sample by HPLC-UV to determine the concentration.

-

Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.

Key Considerations and Causality in Experimental Design

-

Purity and Polymorphism: The presence of impurities can affect the measured solubility. It is also important to note that different polymorphic forms of a compound can exhibit different solubilities.[9] The solid state of the starting material should be characterized if possible.

-

Equilibration Time: An insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. A time course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

pH of the Medium: For an acidic compound like 2-(3-Fluoro-2-nitrophenyl)acetic acid, solubility in aqueous media will increase as the pH rises above its pKa.[8] Therefore, determining solubility in buffers of different pH values is critical for predicting its behavior in the gastrointestinal tract.

-

Analytical Method: HPLC-UV is a robust method for quantification as it can separate the analyte from potential degradants or impurities, ensuring accurate measurement.[9] A proper validation of the analytical method (linearity, accuracy, precision) is a prerequisite.

Data Presentation

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Template for Reporting Solubility Data

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Deionized Water | 25 | |||

| 0.1 N HCl | 25 | |||

| PBS | 25 | 7.4 | ||

| Ethanol | 25 | N/A | ||

| Methanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| DMSO | 25 | N/A |

Conclusion

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][10]

-

Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link][11]

-

Sarraf, M., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link][1]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link][8]

-

2a biotech. (n.d.). 2-(3-FLUORO-2-NITROPHENYL)ACETIC ACID. Retrieved from [Link][5]

-

PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. Retrieved from [Link][2]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link][9]

-

PCOVERY. (n.d.). 2-(3-Fluoro-2-nitrophenyl)acetic acid. Retrieved from [Link][12]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link][4]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. 2abiotech.net [2abiotech.net]

- 6. echemi.com [echemi.com]

- 7. 2-Fluoro-4-nitrophenylacetic acid CAS#: 315228-19-4 [m.chemicalbook.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-(3-Fluoro-2-nitrophenyl)acetic acid | PCOVERY [pcovery.com]

A Technical Guide to the Spectral Analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid

Introduction

2-(3-Fluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structural complexity, featuring a carboxylic acid moiety, a nitro group, and a fluorine atom on the phenyl ring, makes it a molecule of interest in synthetic chemistry and drug discovery. A comprehensive spectral analysis is paramount for the unambiguous identification and characterization of this compound. This guide provides a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(3-Fluoro-2-nitrophenyl)acetic acid. In the absence of readily available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from structurally related analogs to provide a robust and scientifically grounded predictive analysis.

This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectral properties of complex organic molecules. The insights provided herein are designed to aid in the identification, purity assessment, and structural elucidation of 2-(3-Fluoro-2-nitrophenyl)acetic acid and similar compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-Fluoro-2-nitrophenyl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and splitting patterns are significantly influenced by the electronic effects of the fluorine, nitro, and carboxylic acid groups.

The aromatic region will display a complex splitting pattern due to the three adjacent protons on the substituted ring. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will deshield the aromatic protons, shifting their signals downfield.

-

H-4: This proton is situated between the nitro group and the acetic acid substituent. It is expected to be a triplet due to coupling with H-5 and H-6.

-

H-5: This proton is coupled to H-4 and H-6, and also shows a smaller coupling to the fluorine atom. It is expected to appear as a doublet of doublets of doublets (ddd) or a complex multiplet.

-

H-6: This proton is ortho to the fluorine atom and will exhibit a larger coupling to fluorine in addition to coupling with H-5. It is expected to be a doublet of doublets (dd).

-

Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the carboxylic acid group. They will appear as a singlet, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. Its position can be concentration-dependent and it is readily exchangeable with D₂O.

Below is a table summarizing the predicted ¹H NMR spectral data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | t | J(H4-H5) = 8.0 |

| H-5 | 7.3 - 7.5 | ddd | J(H5-H4) = 8.0, J(H5-H6) = 8.0, J(H5-F) = 2.0 |

| H-6 | 7.6 - 7.8 | dd | J(H6-H5) = 8.0, J(H6-F) = 9.0 |

| -CH₂- | 3.8 - 4.0 | s | - |

| -COOH | > 10 | br s | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the presence of fluorine will result in characteristic carbon-fluorine couplings.

-

Carbonyl Carbon (C=O): This carbon will appear at a downfield chemical shift, typical for carboxylic acids.

-

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be distinct. The carbons directly attached to the electron-withdrawing nitro and fluoro groups (C-2 and C-3) will be significantly affected. The carbon bearing the fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.

-

Methylene Carbon (-CH₂-): The chemical shift of this carbon will be influenced by the adjacent aromatic ring and carboxylic acid group.

The predicted ¹³C NMR spectral data is summarized in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C=O | 170 - 175 | - |

| C-1 | 130 - 135 | ~5 |

| C-2 | 148 - 152 | ~10 |

| C-3 | 155 - 160 | ~250 |

| C-4 | 125 - 130 | ~3 |

| C-5 | 120 - 125 | ~20 |

| C-6 | 135 - 140 | ~15 |

| -CH₂- | 35 - 40 | - |

Predicted Infrared (IR) Spectral Analysis

The IR spectrum of 2-(3-Fluoro-2-nitrophenyl)acetic acid will show characteristic absorption bands for its functional groups.

-

Carboxylic Acid: A very broad O-H stretching band will be observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp peak around 1700-1730 cm⁻¹.

-

Nitro Group: Strong asymmetric and symmetric N-O stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Aromatic Ring: C-H stretching vibrations will be observed just above 3000 cm⁻¹. C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-F Bond: The C-F stretching vibration will result in a strong absorption in the 1200-1000 cm⁻¹ region.

The predicted characteristic IR absorption bands are summarized below.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 | Strong |

| Nitro Group | Symmetric N-O stretch | 1340 - 1380 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

| C-F Bond | C-F stretch | 1000 - 1200 | Strong |

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry of 2-(3-Fluoro-2-nitrophenyl)acetic acid is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern will be influenced by the presence of the nitro, fluoro, and acetic acid functionalities.

The molecular formula of the compound is C₈H₆FNO₄, with a molecular weight of 199.14 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 199 is expected.

-

Fragmentation:

-

Loss of the carboxylic acid group (-COOH, 45 u) to give a fragment at m/z = 154.

-

Loss of the nitro group (-NO₂, 46 u) to give a fragment at m/z = 153.

-

Loss of a nitro radical (·NO, 30 u) followed by loss of CO to give a fragment at m/z = 141.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring to form a tropylium-like ion or other rearranged species.

-

The predicted major mass spectral fragments are listed in the table below.

| m/z | Proposed Fragment |

| 199 | [M]⁺ |

| 154 | [M - COOH]⁺ |

| 153 | [M - NO₂]⁺ |

| 141 | [M - NO - CO]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a direct insertion probe can be used for electron ionization (EI) mass spectrometry.

-

Instrument Setup: Use a mass spectrometer with an EI source.

-

Data Acquisition: The sample is heated to induce volatilization into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratios are detected.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Caption: Molecular structure of 2-(3-Fluoro-2-nitrophenyl)acetic acid with atom numbering for NMR analysis.

Caption: A generalized workflow for spectral data acquisition and analysis.

References

A comprehensive list of resources for spectral data and interpretation will be provided upon request, including links to spectral databases such as the Spectral Database for Organic Compounds (SDBS) and publications on NMR prediction and mass spectral fragmentation.

A Technical Guide to the Potential Biological Activity of 2-(3-Fluoro-2-nitrophenyl)acetic acid

Executive Summary

This document provides an in-depth technical overview of 2-(3-Fluoro-2-nitrophenyl)acetic acid. While primarily documented as a versatile synthetic intermediate in pharmaceutical development, its structural features—a fluorinated and nitrated phenylacetic acid scaffold—suggest a strong potential for inherent biological activity. This guide synthesizes the available information on this compound and its close structural analogs to build a predictive framework for its bioactivity. We will delve into the established roles of related compounds in antimicrobial and anti-inflammatory research, and provide detailed, field-proven experimental protocols for researchers to systematically characterize its potential therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this and similar chemical entities.

Introduction: Fluoronitrophenylacetic Acids as Privileged Scaffolds in Medicinal Chemistry

The phenylacetic acid moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous successful therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The true potential of this scaffold is unlocked through aromatic substitution, which profoundly influences its pharmacokinetic and pharmacodynamic properties.